7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
The compound “7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyrido[1,2-a]thieno[2,3-d]pyrimidine ring, a tetrahydrofuran ring, and a carboxamide group. These groups are common in many biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrido[1,2-a]thieno[2,3-d]pyrimidine ring, followed by the introduction of the tetrahydrofuran ring and the carboxamide group . The exact synthetic route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrido[1,2-a]thieno[2,3-d]pyrimidine ring, which is a fused ring system containing nitrogen and sulfur atoms. The tetrahydrofuran ring is a five-membered ring containing an oxygen atom, and the carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine. The pyrido[1,2-a]thieno[2,3-d]pyrimidine ring could participate in various reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could increase its polarity and potentially its solubility in water. The aromatic ring system could contribute to its stability and possibly its reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Research on similar heterocyclic compounds emphasizes innovative synthesis methods and structural modifications to explore their physical and chemical properties. For instance, a study by Bakhite et al. (2005) delves into the synthesis of novel pyrido and thieno pyrimidines, showcasing the versatility of these compounds through various synthetic routes, yielding tetrahydropyridothienopyrimidine derivatives with significant structural diversity (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, research on the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides by Drev et al. (2014) contributes to the understanding of structural nuances in related heterocyclic compounds (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Biological Activities and Applications
Heterocyclic compounds of this class have been investigated for various biological activities, indicating potential applications in medicinal chemistry. For example, a study by Kolisnyk et al. (2015) on the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides highlights the relevance of these compounds in developing new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Additionally, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, researched by Ismail et al. (2004), have been identified as potent antiprotozoal agents, showcasing the therapeutic potential of such heterocyclic frameworks (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Many compounds containing similar functional groups are known to have biological activity, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activity. It could also involve the design and synthesis of analogs with modified functional groups or ring systems to enhance its biological activity or improve its pharmacokinetic properties .
properties
IUPAC Name |
12-methyl-2-oxo-N-(oxolan-2-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10-4-5-14-19-16-12(17(22)20(14)9-10)7-13(24-16)15(21)18-8-11-3-2-6-23-11/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQCUDNFOHANFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4CCCO4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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